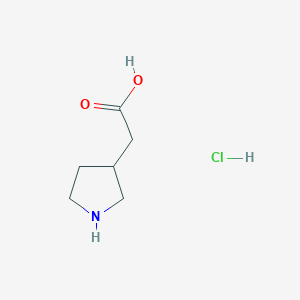
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Descripción general
Descripción
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a white crystalline solid with the molecular formula C12H19N3.2HCl . It is an important organic synthesis intermediate, widely used in pharmaceutical and pesticide industries .
Synthesis Analysis
4-(4-Ethylpiperazin-1-yl)aniline can be prepared by a synthetic route that includes the synthesis of ethylpiperazine and subsequent substitution reactions .Molecular Structure Analysis
The molecular weight of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is 278.22 . The InChI code is 1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H .Chemical Reactions Analysis
In the synthesis process, 4-(4-Ethylpiperazin-1-yl)aniline is often used as a base catalyst and a transition metal complexing reagent. It has a significant effect on the activation and catalytic reactions of some organic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.30 g/mol and a density of 1.065±0.06 g/cm3. It has a melting point of 76-78°C . It is soluble in many polar organic solvents, such as ethanol and ether .Aplicaciones Científicas De Investigación
Antimicrobial Activities : The synthesis of eperezolid-like molecules, including those similar to "4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride", has shown promising antimicrobial activities, particularly against Mycobacterium smegmatis (Yolal et al., 2012).
Cancer Therapy : A study by Ortega et al. (2000) indicated the potential use of quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which involve similar compounds, as hypoxic-cytotoxic agents in cancer therapy (Ortega et al., 2000).
Inhibitors of Src Kinase Activity : Compounds related to "4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride" have been optimized as potent inhibitors of Src kinase activity, which is significant in the development of cancer therapeutics (Boschelli et al., 2001).
Electrochemical Applications : Research by Shahhosseini et al. (2016) indicates the utility of similar aniline derivatives in the electrochemical synthesis of polymers, which could be used in dye-sensitized solar cells (Shahhosseini et al., 2016).
Corrosion Inhibition : Studies like that of Wang et al. (2006) have explored the use of bipyrazole derivatives, structurally related to "4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride", as corrosion inhibitors (Wang et al., 2006).
Synthesis of Antitumor Agents : Research into piperazinyl amidrazones, which are structurally similar, has indicated their potential as antitumor agents, as explored by Abdel-Jalil et al. (2010) (Abdel-Jalil et al., 2010).
Analgesic and Anesthetic Agents : The synthesis of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines, similar to "4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride", has shown potential as analgesic and anesthetic agents (Kudzma et al., 1989).
Propiedades
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNXRSIFHLJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)